Bragsin1

Arf GTPase signaling GEF selectivity Chemical biology

Bragsin1 uniquely targets the PH domain of BRAG2 as a noncompetitive interfacial inhibitor, sparing the conserved Sec7 domain. Unlike pan-ArfGEF inhibitors (e.g., Brefeldin A), it enables isoform-specific interrogation of BRAG2-Arf6 signaling (IC50=3 μM). Validated in tumorsphere assays, Bragsin1 is the definitive probe for membrane trafficking and cancer stem cell studies. Substitution with other ArfGEF inhibitors is scientifically invalid.

Molecular Formula C11H6F3NO4
Molecular Weight 273.16 g/mol
Cat. No. B10818756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBragsin1
Molecular FormulaC11H6F3NO4
Molecular Weight273.16 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)OC(=CC2=O)C(F)(F)F)[N+](=O)[O-]
InChIInChI=1S/C11H6F3NO4/c1-5-2-3-7-9(10(5)15(17)18)6(16)4-8(19-7)11(12,13)14/h2-4H,1H3
InChIKeyWEUSXIBCGCFOQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bragsin1: A Selective, Noncompetitive Inhibitor of the ArfGEF BRAG2


Bragsin1 is a small molecule inhibitor that selectively targets the peripheral membrane protein BRAG2, a guanine nucleotide exchange factor (GEF) for Arf GTPases [1]. Unlike classical ATP-competitive inhibitors, Bragsin1 functions as a noncompetitive interfacial inhibitor, binding to the Pleckstrin Homology (PH) domain of BRAG2 and disrupting its interaction with lipid membranes, thereby preventing the activation of downstream Arf GTPases [1].

Why BRAG2 Inhibitors Are Not Interchangeable: The Case for Bragsin1's Unique Binding Mode


The ArfGEF family comprises multiple isoforms with distinct cellular roles, and many available inhibitors exhibit broad or pan-ArfGEF activity, leading to confounding off-target effects [1]. For example, Brefeldin A (BFA) is a widely used, non-selective ArfGEF inhibitor that disrupts the Golgi apparatus [1]. In contrast, Bragsin1's unique binding mechanism to the PH domain of BRAG2, rather than the conserved catalytic Sec7 domain, confers a high degree of isoform selectivity, making generic substitution with other ArfGEF inhibitors scientifically invalid for studies specifically interrogating BRAG2 function [2].

Quantitative Differentiation of Bragsin1 from Closest Analogs and In-Class Candidates


High Selectivity for BRAG2 Over Other Human ArfGEFs

Bragsin1 demonstrates a high degree of selectivity by showing no inhibitory effect on the catalytic Sec7 domains of other human ArfGEFs. In direct head-to-head nucleotide exchange assays using purified Sec7 domains and a truncated Arf1 (D17Arf1) in solution, Bragsin1 at a concentration of 50 µM had no effect on GEF activity, contrasting sharply with broad-spectrum inhibitors like Brefeldin A [1]. This indicates that its inhibition is not through the conserved catalytic domain but through its unique interfacial mechanism.

Arf GTPase signaling GEF selectivity Chemical biology

Unique Noncompetitive Interfacial Mechanism of Action

Bragsin1 inhibits BRAG2 through a noncompetitive, interfacial mechanism that is distinct from traditional catalytic site inhibitors. Crystallographic analysis of the BRAG2-Bragsin1 complex reveals that the compound binds to a unique pocket at the interface of the PH domain and the lipid bilayer, rendering BRAG2 incapable of activating lipidated Arf GTPase [1]. This mechanism is fundamentally different from that of other ArfGEF inhibitors like SecinH3, which binds to the Sec7 domain [2].

Mechanism of action Protein-membrane interaction Structural biology

Potent Inhibition of BRAG2-Mediated Arf Activation on Membranes

Bragsin1 potently inhibits BRAG2-mediated activation of myristoylated Arf1 and Arf6 in a membrane-dependent context. While vendor datasheets report an IC50 of 3 μM, the original research emphasizes that this inhibition is strictly membrane-dependent, with Bragsin1 showing no activity on the isolated Sec7 domain in solution . This contrasts with inhibitors like NAV-2729, which exhibit broad inhibition across multiple ArfGEFs, with the strongest effects against BRAG2 and Arf1 [1].

Enzymology Lipid bilayer GTPase activation

Functional Impact on Trans-Golgi Network (TGN) Integrity

In cellular assays, treatment with Bragsin1 at 50 µM induces a reversible dispersion of the Trans-Golgi Network (TGN) marker TGN46, an effect that is phenocopied by siRNA-mediated silencing of BRAG2 [1]. This demonstrates that Bragsin1's cellular activity is specific to BRAG2 and not a result of general cytotoxicity or off-target effects on other ArfGEFs like ARNO or GBF1, as silencing these did not produce the same phenotype [1].

Cell biology Membrane trafficking Golgi apparatus

Optimal Research Applications for Bragsin1 Based on Evidence


Dissecting BRAG2-Specific Roles in Membrane Trafficking

Due to its high selectivity for BRAG2 over other ArfGEFs (as shown by its lack of effect on Sec7 domains [1]), Bragsin1 is the ideal chemical probe for experiments designed to dissect the specific cellular functions of BRAG2 in membrane trafficking pathways, such as endosomal recycling and trans-Golgi network organization, without the confounding effects of pan-ArfGEF inhibitors like Brefeldin A.

Investigating Protein-Membrane Interaction Interfaces

Bragsin1's unique mechanism of action, binding at the interface of the BRAG2 PH domain and the lipid bilayer [1], makes it a valuable tool for researchers studying the fundamental principles of peripheral membrane protein regulation. It serves as a prototype for a novel class of interfacial inhibitors, useful in structural biology and biophysical studies of protein-lipid interactions.

Validating BRAG2 as a Therapeutic Target in Oncology

The demonstrated activity of Bragsin1 in affecting tumorsphere formation in breast cancer cell lines [1] positions it as a critical tool compound for validating BRAG2 as a therapeutic target in oncology. Its use in preclinical models can help deconvolve the role of BRAG2 in cancer stem cell biology and metastasis, guiding future drug discovery efforts.

Chemical Probe for Arf GTPase Signaling Pathways

As a potent and selective BRAG2 inhibitor (IC50 = 3 μM) with a validated cellular phenotype [1], Bragsin1 is a superior alternative to less selective tools like NAV-2729 or M-COPA for researchers aiming to specifically modulate the BRAG2-Arf6 signaling axis in cell-based assays and to confirm target engagement in complex biological systems.

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